Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate
Description
Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate is an ester derivative featuring a 2-oxoacetate backbone substituted with a 4-(trifluoromethyl)anilino group. This compound is pivotal in pharmaceutical and agrochemical synthesis due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances metabolic stability and bioavailability . It is synthesized via condensation reactions between methyl 2-oxoacetate and 4-(trifluoromethyl)aniline under catalytic conditions, often involving reagents like tetrabutylammonium iodide (Bu4NI) and tert-butyl hydroperoxide (TBHP) in acetonitrile .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-17-9(16)8(15)14-7-4-2-6(3-5-7)10(11,12)13/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVRVXDXVCCCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethyl Ester Derivatives
- Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (3r): Structural Difference: Ethyl ester replaces the methyl group. Synthesis: Yield of 72% under similar conditions .
- Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate (CAS 17738-86-2): Structural Difference: -CF₃ group at the meta position of the aniline ring. Analysis: Characterized via LCMS, GCMS, and NMR, confirming high purity (pharmaceutical grade) .
*Assumed based on analog data.
Halogen-Substituted Derivatives
- Ethyl 2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoacetate (CAS 126991-37-5): Structural Difference: Additional chlorine substituent at the 4-position of the aniline ring. Properties: Increased molecular weight (MW = 335.72 g/mol) and lipophilicity, enhancing membrane permeability .
Complex Derivatives with Heterocycles
- Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d): Structural Difference: Incorporates a thiazole ring and piperazine moiety. Synthesis: High yield (93.4%) via multi-step reactions, indicating robust synthetic routes for complex analogs . Applications: Potential use in kinase inhibition or antimicrobial agents due to thiazole’s bioactivity .
Positional Isomers and Simpler Acetates
- Methyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS 135325-18-7): Structural Difference: Lacks the 2-oxo group, reducing electrophilicity. Applications: Simpler intermediates for non-polar drug candidates .
Key Findings and Implications
Ester Group Impact : Ethyl esters generally exhibit higher molecular weights and marginally altered solubility compared to methyl esters. However, methyl esters may offer steric advantages in certain reactions .
Substituent Effects: -CF₃ Position: Para-substituted analogs (e.g., target compound) show enhanced electronic effects compared to meta isomers .
Heterocyclic Derivatives : Thiazole- and piperazine-containing analogs (e.g., 10d) demonstrate versatility in drug design, with yields >90% highlighting synthetic feasibility .
Biological Activity
Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate, a compound featuring a trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carbonyl group adjacent to an aniline structure with a trifluoromethyl substituent, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the molecular structure can significantly affect potency and selectivity:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency by enhancing lipophilicity and electron-withdrawing properties. |
| Aniline Substituents | Varying the position and nature of substituents on the aniline ring can modulate receptor affinity and selectivity. |
Biological Activity Data
Recent studies have documented various biological activities associated with this compound, including:
-
Antitumor Activity : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound showed a dose-dependent reduction in cell viability, with IC50 values in the micromolar range.
Cell Line IC50 (µM) Treatment Duration MDA-MB-231 10 72 hours LNCaP 15 72 hours - Antimicrobial Activity : The compound exhibited notable antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in vitro, providing a basis for further investigation into its use in inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study assessed the antitumor efficacy of this compound using xenograft models. Mice bearing MDA-MB-231 tumors were treated with the compound at varying doses. Results indicated a significant reduction in tumor volume compared to controls after four weeks of treatment.
Case Study 2: Inhibition of Enzymatic Activity
In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. The results showed that it effectively inhibited kinase activity at low concentrations, highlighting its potential as a targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
